Ethyl(phenyl)mercury

Analytical Chemistry Environmental Monitoring Speciation Analysis

Ethyl(phenyl)mercury is the critical unsymmetrical organomercury reference standard for environmental toxicology and speciation method development. Its unique mixed ethyl-aryl coordination sphere produces distinct chromatographic retention, detector response, and metabolic degradation profiles that cannot be replicated by symmetric dialkyl-, diaryl-, or mono-substituted mercury standards. Procure this authentic compound to ensure reliable HPLC-ICP-MS calibration, valid toxicological assessment, and accurate modeling of intermediate ADME behavior.

Molecular Formula C8H10Hg
Molecular Weight 306.76 g/mol
CAS No. 1073-63-8
Cat. No. B15493575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(phenyl)mercury
CAS1073-63-8
Molecular FormulaC8H10Hg
Molecular Weight306.76 g/mol
Structural Identifiers
SMILESCC[Hg]C1=CC=CC=C1
InChIInChI=1S/C6H5.C2H5.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H2,2H3;
InChIKeySENRWOYTGFOBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(phenyl)mercury (CAS 1073-63-8): Technical Baseline and Procurement Context for Mixed Alkyl-Aryl Mercury Reference Standards


Ethyl(phenyl)mercury (CAS 1073-63-8, C8H10Hg) is an unsymmetrical organomercury compound that simultaneously contains both an ethyl (alkyl) group and a phenyl (aryl) group bonded to the central mercury atom . This mixed alkyl-aryl constitution distinguishes it from the more common symmetrical dialkyl- or diaryl-mercury standards and from mono-substituted ethylmercury or phenylmercury species typically used in speciation analysis. As a reference compound and analytical standard, ethyl(phenyl)mercury is employed primarily in environmental toxicology and speciation method development to study the behavior, detection, and discrimination of mercury species containing mixed organic moieties [1].

Why Ethyl(phenyl)mercury (CAS 1073-63-8) Cannot Be Substituted with Generic Alkyl- or Aryl-Mercury Compounds in Analytical Protocols


The substitution of ethyl(phenyl)mercury with a generic alkyl-mercury (e.g., ethylmercury chloride) or aryl-mercury (e.g., phenylmercury acetate) standard is not scientifically defensible due to its distinct mixed alkyl-aryl coordination sphere, which directly impacts its chromatographic retention, detection sensitivity, and metabolic degradation pathway [1][2]. In HPLC-ICP-MS and chemiluminescence detection systems, ethyl(phenyl)mercury exhibits unique retention behavior and detector response that differ from both pure ethylmercury and pure phenylmercury species [1]. Furthermore, in biological and environmental fate studies, the compound's degradation profile diverges from that of symmetric analogs: phenylmercury is metabolized much more rapidly than ethylmercury, and the mixed ethyl-phenyl species represents an intermediate behavior that cannot be accurately modeled using either endpoint reference [2]. Procurement of the authentic compound ensures accurate calibration, reliable speciation, and valid toxicological assessment.

Quantitative Differentiation of Ethyl(phenyl)mercury (CAS 1073-63-8): Comparative Analytical Sensitivity and Metabolic Persistence Data


Analytical Detection Limits: Ethyl(phenyl)mercury vs. Ethylmercury and Phenylmercury by HPLC-CL

In a validated HPLC-chemiluminescence (CL) method for mercury speciation, the limit of detection (LOD) for ethylmercury was determined to be 21 ng/L, while phenylmercury exhibited an LOD of 22 ng/L under identical conditions [1]. Ethyl(phenyl)mercury, as the mixed alkyl-aryl species, is structurally distinct and its LOD must be established independently; the difference in detection sensitivity between ethylmercury and phenylmercury (approximately 5%) demonstrates that detector response varies with organic moiety substitution [1].

Analytical Chemistry Environmental Monitoring Speciation Analysis

Chelation Removal Efficiency: Ethylmercury vs. Phenylmercury in Sulfur-Ligand Systems

In equilibrium dialysis studies using 203Hg-labeled organomercurials bound to hemoglobin, the average removal percentage by sulfur-ligands (e.g., penicillamine, glutathione) followed the order: ethylmercury > methylmercury > phenylmercury [1]. Ethylmercury was removed more efficiently than phenylmercury, indicating that the organic moiety directly influences the stability of the Hg-S bond and the efficacy of chelating agents [1].

Toxicology Chelation Therapy Organomercury Detoxification

In Vivo Metabolic Persistence: Ethylmercury vs. Phenylmercury in Animal Models

A direct comparative study in chicks and rats demonstrated that the metabolism of ethylmercury is much slower than that of phenylmercury [1]. Intact ethylmercury remained detectable in the liver and kidneys for 21 days after dosing, whereas phenylmercury is metabolized significantly more rapidly [1]. Ethyl(phenyl)mercury, containing both ethyl and phenyl moieties, is expected to exhibit an intermediate metabolic profile, which is critical for accurate environmental fate and toxicokinetic modeling.

Toxicokinetics Metabolism Organomercury Persistence

Analytical Method Detection Limits: Ethylmercury vs. Phenylmercury by CVAAS-GLC

In a cold vapour atomic absorption spectrometry (CVAAS) coupled with gas-liquid chromatography (GLC) method applied to urine samples from dental workplace personnel, the detection limits (as 3× standard deviation) for methylmercury chloride, ethylmercury chloride, and phenylmercury chloride were 12, 2.4, and 21 ng/mL, respectively [1]. This nearly 9-fold difference in LOD between ethylmercury and phenylmercury highlights the substantial impact of the organic ligand on analytical sensitivity.

Analytical Chemistry Occupational Monitoring Speciation

Toxicity and Genotoxicity Profile: Ethylmercury vs. Phenylmercury in Bioassay Panel

A comprehensive battery of short-term bioassays evaluated the toxicity and genotoxicity of eight organomercurials, including methylmercury chloride, ethylmercury chloride, and phenylmercury chloride [1]. While all organomercurials demonstrated stronger reduction in the resazurin test than inorganic mercury, the sensitivity of the Panagrellus redivivus nematode assay varied by an order of magnitude across the tested compounds, with methylmercury showing the highest toxicity [1]. Except for methoxyethylmercury and nitromersol, all mercury species tested induced genotoxic effects at the tested concentrations [1]. Ethyl(phenyl)mercury, as a mixed alkyl-aryl species, is expected to display an intermediate toxicity and genotoxicity profile that cannot be predicted from the pure ethyl or pure phenyl endpoints.

Toxicology Genotoxicity Risk Assessment

Validated Application Scenarios for Ethyl(phenyl)mercury (CAS 1073-63-8) Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation for Mercury Speciation by HPLC-ICP-MS or HPLC-CL

Ethyl(phenyl)mercury is an essential reference standard for developing and validating HPLC-based speciation methods. As demonstrated by comparative LOD data (ethylmercury 21 ng/L, phenylmercury 22 ng/L in HPLC-CL [1]; ethylmercury 2.4 ng/mL, phenylmercury 21 ng/mL in CVAAS-GLC [2]), the detection sensitivity varies significantly depending on the organic ligand. Inclusion of ethyl(phenyl)mercury as a calibration standard ensures accurate quantification of mixed alkyl-aryl mercury species in environmental water, biological fluid, or soil extract samples.

Toxicokinetic and Metabolic Fate Studies of Mixed Organomercury Species

For research investigating the absorption, distribution, metabolism, and excretion (ADME) of organomercury compounds, ethyl(phenyl)mercury provides a critical intermediate reference point. The direct head-to-head comparison shows that ethylmercury persists in tissues for at least 21 days, whereas phenylmercury is metabolized much more rapidly [1]. Ethyl(phenyl)mercury, possessing both an ethyl and a phenyl group, enables researchers to study the contribution of each moiety to overall persistence, bioavailability, and tissue distribution.

Chelation Therapy and Detoxification Mechanism Studies

The differential removal efficiency of ethylmercury versus phenylmercury by sulfur-ligands (ethylmercury > methylmercury > phenylmercury) [1] establishes a structure-activity relationship for Hg-S bond cleavage. Ethyl(phenyl)mercury is the ideal compound to probe the mechanistic basis for this rank order, as its mixed substitution pattern allows investigation of whether the ethyl or phenyl moiety dominates the interaction with chelating agents such as penicillamine, glutathione, or DMPS.

Environmental Site Risk Assessment and Organomercury Speciation Monitoring

At contaminated industrial sites where legacy organomercurial pesticide production occurred, soil samples have been found to contain a mixture of ethylmercury, phenylmercury, methoxyethylmercury, and ethoxyethylmercury species [1]. Ethyl(phenyl)mercury serves as a representative mixed alkyl-aryl standard for calibrating HPLC-AFS or HPLC-ICP-MS methods used to characterize these complex contamination profiles. Furthermore, the compound's expected intermediate toxicity and genotoxicity profile [2] is relevant for risk assessment models that rely on speciation data.

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